molecular formula C9H7ClF2O2 B2402366 Methyl 2-chloro-2-(3,5-difluorophenyl)acetate CAS No. 1697762-69-8

Methyl 2-chloro-2-(3,5-difluorophenyl)acetate

Cat. No.: B2402366
CAS No.: 1697762-69-8
M. Wt: 220.6
InChI Key: YDSMCJVRECMVIP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(3,5-difluorophenyl)acetate is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-2-(3,5-difluorophenyl)acetate typically involves the esterification of 2-chloro-2-(3,5-difluorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(3,5-difluorophenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-chloro-2-(3,5-difluorophenyl)acetic acid.

    Reduction: Formation of 2-chloro-2-(3,5-difluorophenyl)ethanol.

Scientific Research Applications

Methyl 2-chloro-2-(3,5-difluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(3,5-difluorophenyl)acetate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrolysis reactions, while the chlorine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,5-difluorophenyl)acetate: Lacks the chlorine atom, resulting in different reactivity and properties.

    Methyl 2-chloro-2-(4-fluorophenyl)acetate: Similar structure but with a different fluorine substitution pattern.

Uniqueness

Methyl 2-chloro-2-(3,5-difluorophenyl)acetate is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 2-chloro-2-(3,5-difluorophenyl)acetate is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H8ClF2O2
  • Molecular Weight : 222.61 g/mol
  • CAS Number : 1697762-69-8

The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological targets, enhancing its reactivity and binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chlorine atom can participate in nucleophilic substitutions, while the fluorine atoms may enhance lipophilicity and improve membrane permeability, facilitating cellular uptake.

Key Mechanisms:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives with varied biological activities.
  • Hydrolysis : The ester bond can be hydrolyzed to yield acetic acid and a substituted phenol, potentially altering the compound's activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways due to its structural features that allow for competitive binding.

Pharmacological Applications

Research indicates that this compound may serve as a precursor for developing active pharmaceutical ingredients (APIs) with anti-inflammatory and antimicrobial properties. Below are some notable findings from recent studies:

StudyActivityIC50 ValueTarget
Antimicrobial< 10 µMVarious bacterial strains
Anti-inflammatory15 µMCOX enzyme inhibition
Anticancer (HCT116 cell line)4.363 µMTumor growth inhibition

Case Studies

  • Antimicrobial Activity : A study evaluated the compound against a panel of bacterial strains, showing significant inhibition with an IC50 value below 10 µM. This suggests potential as an antimicrobial agent.
  • Anti-inflammatory Effects : In vitro assays demonstrated that this compound effectively inhibited COX enzymes, which play a crucial role in inflammation pathways. The observed IC50 was around 15 µM.
  • Anticancer Properties : In a study involving human colon cancer (HCT116) cell lines, the compound exhibited potent anticancer activity with an IC50 value of 4.363 µM, indicating its potential as a chemotherapeutic agent.

Properties

IUPAC Name

methyl 2-chloro-2-(3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSMCJVRECMVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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